9-cis-Retinol acetate-d5-1

Description

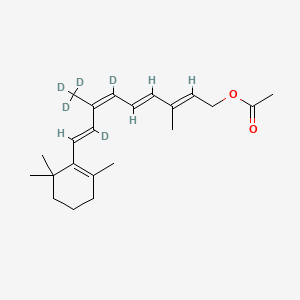

9-cis-Retinol acetate-d5-1 is a deuterated derivative of 9-cis-retinol acetate, where five hydrogen atoms are replaced with deuterium (²H or D) . This compound serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying retinoids in biological matrices . Its molecular formula is C22H27D5O2, with a molecular weight of 333.52 g/mol, and it is typically supplied as a yellow oil soluble in organic solvents like benzene and chloroform . The deuterium substitution enhances analytical precision by minimizing interference from endogenous retinoids during MS detection .

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D |

InChI Key |

QGNJRVVDBSJHIZ-PXSUFOPQSA-N |

Isomeric SMILES |

[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinol acetate-d5-1 involves the deuterium labeling of 9-cis-Retinol acetate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is often achieved through catalytic hydrogenation or other deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The production process requires precise control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The use of transition metal-based catalysts, such as palladium complexes, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinol acetate-d5-1 undergoes various chemical reactions, including:

Oxidation: Conversion to 9-cis-Retinoic acid.

Reduction: Conversion back to 9-cis-Retinol.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Can involve nucleophilic reagents under basic or acidic conditions.

Major Products Formed

Oxidation: 9-cis-Retinoic acid.

Reduction: 9-cis-Retinol.

Substitution: Various substituted retinoids depending on the reagents used.

Scientific Research Applications

9-cis-Retinol acetate-d5-1 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.

Biology: Employed in studies of visual cycle modulation and retinoid metabolism.

Medicine: Investigated for its potential therapeutic effects in retinal diseases and other conditions.

Industry: Utilized in the development of new pharmaceuticals and cosmetic products .

Mechanism of Action

The mechanism of action of 9-cis-Retinol acetate-d5-1 involves its conversion to 9-cis-Retinoic acid, which then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The activation of these pathways is crucial for its effects on visual function and other biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and functional differences between 9-cis-retinol acetate-d5-1 and related retinoids are summarized below:

Table 1: Structural and Physicochemical Comparison

- Deuterium vs. Non-deuterated Forms: The deuterated analog (d5) has a higher molecular weight than its non-deuterated counterpart (328.49 vs. 333.52), enabling isotopic distinction in MS analysis .

- Ester vs. Aldehyde: 9-cis-Retinol acetate is more stable than 9-cis-retinal, which is prone to oxidation and requires storage at -80°C .

Metabolic Pathways and Enzyme Specificity

Retinoid metabolism is highly stereospecific:

- 9-cis-Retinol Oxidation: The enzyme cis-retinol dehydrogenase (cRDH) selectively oxidizes 9-cis-retinol to 9-cis-retinal, a precursor of 9-cis-retinoic acid (9-cis-RA), a ligand for nuclear receptors .

- Role of 9-cis-Retinol Acetate-d5: Unlike non-deuterated 9-cis-retinol acetate, the deuterated form resists metabolic breakdown, making it ideal for tracing retinoid pathways in vitro .

Solubility and Stability

- This compound: Soluble in benzene and chloroform; stable under inert storage conditions .

- 9-cis-Retinal: Requires dissolution in ethanol or DMSO before aqueous dilution; aqueous solutions degrade within 24 hours .

- 9-cis-Retinol Acetate: More stable than free retinol but less than deuterated analogs due to susceptibility to esterase activity .

Key Research Findings

Analytical Utility: Deuterated retinoids improve LC-MS/MS accuracy, with detection limits as low as 0.1 ng/mL for 9-cis-retinoic acid .

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of 9-cis-Retinol acetate-d5-1?

- Methodological Guidance : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (M.W. 328.5) and deuterium incorporation. Pair with nuclear magnetic resonance (NMR) to confirm stereochemistry (9-cis configuration) and acetate group placement. Cross-reference with CAS# 29584-22-3 and compare retention times to non-deuterated analogs via reverse-phase HPLC . For purity, employ UV-Vis spectroscopy to detect absorbance peaks specific to retinoids (e.g., ~325 nm) and ensure >95% purity via chromatographic integration .

Q. What protocols are recommended for handling and storing this compound to prevent isomerization or degradation?

- Best Practices : Store lyophilized samples at -80°C under inert gas (e.g., argon) to minimize oxidation. Prepare working solutions in ethanol or dimethyl sulfoxide (DMSO) with light-protected vials. Avoid repeated freeze-thaw cycles. Validate stability via periodic HPLC analysis to detect isomerization (e.g., conversion to all-trans forms) .

Q. How can this compound be used as an internal standard in quantitative assays?

- Experimental Design : Use deuterated analogs (e.g., this compound) to correct for matrix effects in LC-MS/MS. Optimize ionization parameters (e.g., ESI+ mode) and monitor transitions specific to the deuterated vs. non-deuterated forms. Validate linearity (R² >0.99) and limit of quantification (LOQ) in biological matrices like serum or liver homogenates .

Advanced Research Questions

Q. How do discrepancies in reported binding affinities of this compound with retinoid-binding proteins arise, and how can they be resolved?

- Data Contradiction Analysis : Discrepancies may stem from isomerization under light exposure (e.g., generating all-trans contaminants) or differences in assay conditions (e.g., buffer pH, temperature). Use HPLC to confirm isomer purity pre- and post-assay. For CRBPI/CRBPII binding studies, employ fluorescence quenching assays in dark conditions and validate with competitive displacement using non-deuterated 9-cis-retinol (K'(d) ~11–68 nM) .

Q. What strategies optimize the use of this compound in tracing retinoid metabolism in vivo?

- Metabolic Pathway Analysis : Administer deuterated compound via oral gavage or intraperitoneal injection in model organisms (e.g., mice). Use tandem mass spectrometry to track deuterium-labeled metabolites in tissues (e.g., liver, retina). Pair with isotopomer spectral analysis (ISA) to quantify pathway flux in sphingolipid metabolism, as seen in alcohol-induced fatty liver models .

Q. How can researchers validate the enzymatic conversion of this compound to downstream metabolites like 9-cis-retinal or 9-cis-retinoic acid?

- Enzymatic Assay Design : Incubate with recombinant enzymes (e.g., retinol dehydrogenases) in NAD+/NADPH-dependent systems. Monitor reaction progress via LC-MS with isotopic tracing. Include controls with CRBPI/CRBPII to assess protein-mediated effects on substrate availability .

Methodological Resources

- Synthesis and Characterization : Refer to NIST Standard Reference Database 69 for spectroscopic data and purity benchmarks .

- Data Reprodubility : Follow guidelines from Russian Chemical Bulletin for documenting reagent sources, analytical conditions, and isomer-specific validation .

- Ethical Reporting : Adhere to Reviews in Analytical Chemistry standards for transparent methodology and dataset deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.